dimethyl {5-[(furan-2-ylmethyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIMETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a furan ring, an oxazole ring, and a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multiple steps, starting with the preparation of the furan and oxazole intermediates. Common synthetic routes include:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Formation of the Oxazole Ring: The oxazole ring is often synthesized via the cyclization of α-hydroxy ketones with amides or nitriles under acidic or basic conditions.
Coupling Reactions: The furan and oxazole intermediates are then coupled using various coupling agents such as phosphonates under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the oxazole ring, leading to the formation of reduced oxazole derivatives.
Substitution: The compound can participate in substitution reactions, especially at the furan and oxazole rings, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazole ring may produce reduced oxazole derivatives.
Scientific Research Applications
DIMETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of DIMETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid and furan-2,5-dicarboxylic acid.
Oxazole Derivatives: Compounds containing the oxazole ring, such as 2-methyl-4,5-diphenyloxazole and 2,5-dimethyloxazole.
Phosphonate Derivatives: Compounds containing the phosphonate group, such as dimethyl methylphosphonate and diethyl ethylphosphonate.
Uniqueness
DIMETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to its combination of the furan, oxazole, and phosphonate moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C18H19N2O5P |
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Molecular Weight |
374.3 g/mol |
IUPAC Name |
4-dimethoxyphosphoryl-N-(furan-2-ylmethyl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C18H19N2O5P/c1-22-26(21,23-2)18-17(19-13-15-9-6-12-24-15)25-16(20-18)11-10-14-7-4-3-5-8-14/h3-12,19H,13H2,1-2H3/b11-10+ |
InChI Key |
KTOHNEADJFQUKE-ZHACJKMWSA-N |
Isomeric SMILES |
COP(=O)(C1=C(OC(=N1)/C=C/C2=CC=CC=C2)NCC3=CC=CO3)OC |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)C=CC2=CC=CC=C2)NCC3=CC=CO3)OC |
Origin of Product |
United States |
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